Cas no 1211535-91-9 (2,7-Dichloropyrazolo[1,5-a]pyrimidine)
2,7-Dichloropyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,7-Dichloropyrazolo[1,5-a]pyrimidine
- AK00741229
-
- Inchi: 1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H
- InChI Key: HXRRBPOSCUMWGE-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC2=CC(=NN21)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- XLogP3: 2.2
- Topological Polar Surface Area: 30.2
2,7-Dichloropyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006000-1g |
2,7-Dichloropyrazolo[1,5-a]pyrimidine |
1211535-91-9 | 95% | 1g |
$1,266.30 | 2022-04-03 | |
| Alichem | A089006000-5g |
2,7-Dichloropyrazolo[1,5-a]pyrimidine |
1211535-91-9 | 95% | 5g |
$3,685.00 | 2022-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760658-1g |
2,7-Dichloropyrazolo[1,5-a]pyrimidine |
1211535-91-9 | 98% | 1g |
¥10756.00 | 2024-08-09 |
2,7-Dichloropyrazolo[1,5-a]pyrimidine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,7-Dichloropyrazolo[1,5-a]pyrimidine
Recent Advances in the Study of 2,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1211535-91-9) in Chemical Biology and Pharmaceutical Research
2,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1211535-91-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. The unique structural features of 2,7-Dichloropyrazolo[1,5-a]pyrimidine make it a promising scaffold for the development of novel therapeutic agents.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2,7-Dichloropyrazolo[1,5-a]pyrimidine. One notable area of research is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that 2,7-Dichloropyrazolo[1,5-a]pyrimidine exhibits potent inhibitory activity against specific kinases, such as JAK2 and FLT3, which are implicated in hematologic malignancies. These findings suggest that this compound could serve as a lead structure for the development of targeted therapies for these conditions.
In addition to its kinase inhibitory properties, 2,7-Dichloropyrazolo[1,5-a]pyrimidine has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound can modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, thereby reducing inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. These results highlight the compound's versatility and its potential for repurposing in different therapeutic contexts.
The synthesis and optimization of 2,7-Dichloropyrazolo[1,5-a]pyrimidine derivatives have also been a focus of recent research. Medicinal chemists have employed various strategies, such as structure-activity relationship (SAR) studies and computational modeling, to enhance the compound's pharmacokinetic and pharmacodynamic properties. These efforts have led to the identification of several analogs with improved solubility, bioavailability, and target specificity. Such advancements are crucial for translating the compound's potential into clinically viable drugs.
Despite the promising findings, challenges remain in the development of 2,7-Dichloropyrazolo[1,5-a]pyrimidine-based therapeutics. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and a candidate for drug development. Future studies should focus on exploring its applications in other disease areas and optimizing its therapeutic profile to maximize clinical benefits.
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